5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole
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Overview
Description
5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole typically involves multiple stepsThe reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and pressures to ensure the desired substitution occurs efficiently .
Chemical Reactions Analysis
5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
5-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and bromodifluoromethyl groups can form strong bonds with various biological molecules, potentially inhibiting or modifying their functions. This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole include other brominated imidazoles and fluorinated imidazoles. These compounds share structural similarities but differ in their specific substituents, which can lead to variations in their chemical reactivity and biological activities. For example:
5-Bromo-1-methylimidazole: Similar in structure but lacks the bromodifluoromethyl group.
5-Bromo-1,2,3-trifluorobenzene: Contains multiple fluorine atoms, leading to different chemical properties .
Properties
Molecular Formula |
C5H4Br2F2N2 |
---|---|
Molecular Weight |
289.90 g/mol |
IUPAC Name |
5-bromo-1-[bromo(difluoro)methyl]-2-methylimidazole |
InChI |
InChI=1S/C5H4Br2F2N2/c1-3-10-2-4(6)11(3)5(7,8)9/h2H,1H3 |
InChI Key |
IIBNOKBWUQVKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(F)(F)Br)Br |
Origin of Product |
United States |
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